molecular formula C23H21BrN2O2S B1193588 SGC6870N

SGC6870N

Cat. No.: B1193588
M. Wt: 469.397
InChI Key: NIPTUMFVYBXSMZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC6870N is a negative control for SGC6870 (GLXC-21306).

Scientific Research Applications

1. Role in Cancer Research and Treatment

  • SGN-CD70A in Lymphoma : A study by Phillips et al. (2018) discussed SGN-CD70A, an antibody-drug conjugate targeted against CD70, for treating non-Hodgkin lymphoma. Despite its modest single-agent activity, its applicability was limited by thrombocytopenia.
  • Mechanism of Action in Cancer : Research by Sandall et al. (2015) on SGN-CD70A revealed its mechanism involving DNA damage pathway activation and G2 cell cycle arrest leading to cell death in renal cell carcinoma and non-Hodgkin lymphoma cell lines.

2. Structural Genomics Consortium (SGC) Impact

  • SGC's Open Science Model : Jones and Chataway (2021) discussed the SGC's unique public-private and open access approach in pre-competitive research, offering a shared knowledge resource for drug discovery.
  • Scientific Impact of the SGC : Gileadi et al. (2007) evaluated the scientific output of the SGC, emphasizing its role in accelerating delivery of protein structures and facilitating discovery in disease-relevant human proteins.

3. Drug Discovery and Development

  • SGC6870 as an Allosteric Inhibitor : Shen et al. (2020) discovered SGC6870, a highly selective allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), which is potent and cell-active, indicating its potential in therapeutic applications.

4. Genomic Research Applications

  • Genome Editing in Citrus : Jia and Wang (2014) reported the use of CRISPR/Cas9/sgRNA system for targeted genome modification in citrus, marking a significant step in agricultural biotechnology.

5. Biomedical Imaging and Diagnosis

  • Dual-Enzyme-Loaded Nanogel System : Wang et al. (2015) developed a dual-enzyme-loaded hybrid nanogel (SGC) for pathological responsive ultrasound imaging and enhanced T2-weighted magnetic resonance imaging, demonstrating potential in diagnostic applications.

Properties

Molecular Formula

C23H21BrN2O2S

Molecular Weight

469.397

IUPAC Name

(S)-4-(5-Bromothiophene-2-carbonyl)-5-(3,5-dimethylphenyl)-7-methyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one

InChI

InChI=1S/C23H21BrN2O2S/c1-13-4-5-18-17(11-13)22(16-9-14(2)8-15(3)10-16)26(12-21(27)25-18)23(28)19-6-7-20(24)29-19/h4-11,22H,12H2,1-3H3,(H,25,27)/t22-/m0/s1

InChI Key

NIPTUMFVYBXSMZ-QFIPXVFZSA-N

SMILES

O=C1CN(C(C2=CC=C(Br)S2)=O)[C@@H](C3=CC(C)=CC(C)=C3)C4=CC(C)=CC=C4N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC6870N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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